Phenbenzamine

Description

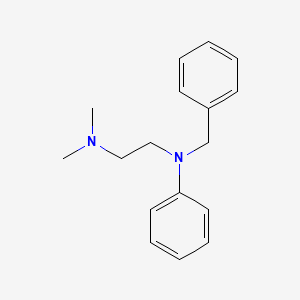

Structure

3D Structure

Properties

CAS No. |

961-71-7 |

|---|---|

Molecular Formula |

C17H22N2 |

Molecular Weight |

254.37 g/mol |

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine |

InChI |

InChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3 |

InChI Key |

CHOBRHHOYQKCOU-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2 |

Appearance |

Solid powder |

boiling_point |

354 to 356 °F at 7 mmHg (NTP, 1992) |

density |

1.019 (NTP, 1992) - Denser than water; will sink |

Other CAS No. |

961-71-7 |

physical_description |

Phenbenzamine is a liquid. (NTP, 1992) |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antergan Cyproheptadine Dihexazin Periactin Peritol Viternum |

Origin of Product |

United States |

Foundational & Exploratory

Phenbenzamine's Mechanism of Action on H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Phenbenzamine and the Histamine H1 Receptor

This compound is a first-generation antihistamine belonging to the ethylenediamine class. Like other compounds in this class, its primary therapeutic effect is the mitigation of allergic symptoms mediated by the release of histamine. These symptoms arise from the interaction of histamine with its receptors, particularly the H1 receptor, which is a G-protein coupled receptor (GPCR) widely distributed throughout the body, including on smooth muscle cells, vascular endothelium, and neurons in the central nervous system.

Activation of the H1 receptor by histamine initiates a signaling cascade that results in the classic symptoms of an allergic response: vasodilation, increased vascular permeability, itching, and smooth muscle contraction (e.g., bronchoconstriction). First-generation H1-antihistamines, including this compound, competitively block the binding of histamine to the H1 receptor, thereby preventing the initiation of this signaling cascade.

Molecular Mechanism of Action: Inverse Agonism

Historically, H1-antihistamines were classified as receptor antagonists. However, current understanding of GPCR pharmacology has redefined their mechanism of action as inverse agonism .[1] The H1 receptor, like many GPCRs, exhibits a degree of constitutive activity, meaning it can signal to a basal level even in the absence of an agonist (histamine).

The receptor exists in an equilibrium between an inactive (R) and an active (R) conformation. Histamine, as an agonist, preferentially binds to and stabilizes the active R conformation, shifting the equilibrium towards the active state and amplifying the downstream signal.

In contrast, H1-antihistamines like this compound preferentially bind to and stabilize the inactive (R) conformation of the receptor.[1] This action not only prevents histamine from binding but also reduces the basal, constitutive activity of the receptor.[1] Therefore, they are more accurately described as inverse agonists.

Downstream Signaling Pathways

The binding of this compound to the H1 receptor inhibits the canonical Gq/11 signaling pathway activated by histamine. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

The subsequent reduction in intracellular IP3 levels prevents the release of calcium (Ca2+) from the endoplasmic reticulum, a critical step in many allergic and inflammatory responses. Furthermore, the inhibition of this pathway leads to the downregulation of the transcription factor NF-κB, which is pivotal in the expression of pro-inflammatory cytokines and cell adhesion molecules.

Signaling Pathway Diagram

Caption: H1 Receptor Signaling and this compound's Point of Intervention.

Quantitative Analysis of H1 Receptor Binding and Function

A critical aspect of characterizing any H1-antihistamine is the quantitative determination of its binding affinity (Ki) and functional potency (IC50 or EC50). As of the latest literature review, specific quantitative data for this compound's binding affinity and functional potency at the H1 receptor were not available.

However, to provide a comparative context, the following table summarizes the H1 receptor binding affinities (Ki) for several other first-generation antihistamines. A lower Ki value indicates a higher binding affinity.

| Antihistamine | Chemical Class | H1 Receptor Ki (nM) |

| This compound | Ethylenediamine | Data Not Available |

| Oxomemazine | Phenothiazine | 84 |

| Diphenhydramine | Ethanolamine | 1 |

| Dexchlorpheniramine | Alkylamine | 2.67 - 4.81 |

| Promethazine | Phenothiazine | Data Not Available |

Note: The data in this table is compiled from various sources for comparative purposes. The absence of data for this compound and promethazine highlights a gap in the publicly available scientific literature.[2]

Detailed Experimental Protocols

The characterization of an H1 receptor antagonist like this compound involves a series of well-established in vitro assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the human histamine H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cell lines).

-

Radioligand: Typically [3H]-mepyramine, a potent H1 receptor antagonist.

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a known H1 antagonist like mepyramine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the H1 receptor to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of [3H]-mepyramine (typically at its Kd concentration).

-

Add varying concentrations of the test compound (this compound).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of mepyramine.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filters and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of H1 receptor blockade by quantifying the inhibition of histamine-induced intracellular calcium release.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting histamine-induced calcium mobilization.

Materials:

-

A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Histamine solution.

-

Test compound: this compound at various concentrations.

-

A fluorescence plate reader capable of kinetic reads.

Methodology:

-

Cell Preparation:

-

Plate the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluency.

-

On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Functional Assay:

-

Place the cell plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the dye.

-

Add varying concentrations of the test compound (this compound) to the wells and incubate for a defined period (pre-incubation).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) to stimulate the H1 receptors.

-

Immediately begin recording the fluorescence intensity over time to capture the calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Normalize the data to the response seen with histamine alone (100%) and the baseline fluorescence (0%).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound, as a first-generation H1-antihistamine, exerts its therapeutic effects through inverse agonism at the histamine H1 receptor. By stabilizing the inactive conformation of the receptor, it not only blocks the actions of histamine but also reduces the receptor's basal activity. This leads to the inhibition of the Gq/11-PLC-IP3/DAG signaling cascade, ultimately preventing the downstream cellular responses that characterize an allergic reaction. While specific quantitative data for this compound are elusive in modern literature, the well-established methodologies for radioligand binding and functional assays provide a clear framework for its pharmacological characterization. A comprehensive understanding of its mechanism of action at the molecular and cellular levels remains crucial for both research and clinical applications.

References

The Dawn of a New Era in Allergy Treatment: A Technical History of Phenbenzamine, the First Antihistamine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical account of the development of Phenbenzamine (Antergan), the first clinically successful antihistamine. We trace its origins from the initial exploratory work on synthetic antagonists of histamine at the Pasteur Institute in Paris, led by Nobel laureate Daniel Bovet, to its eventual clinical application by Bernard Halpern. This paper details the pivotal experiments, the evolution of the underlying pharmacological understanding, and the chemical synthesis of this landmark compound. Through a combination of historical review, reconstructed experimental protocols, and pathway analysis, we offer a comprehensive resource for professionals in pharmacology and drug development, illustrating the foundational steps that paved the way for modern allergy and inflammation therapy.

Introduction: The Quest for a Histamine Antagonist

In the early 20th century, the role of histamine as a key mediator of allergic and anaphylactic reactions was becoming increasingly evident. The work of Sir Henry Dale and others had established the potent physiological effects of histamine, including smooth muscle contraction, vasodilation, and increased vascular permeability. However, therapeutic options to counteract these effects were non-existent.

The quest for a specific histamine antagonist began in earnest in the 1930s at the Pasteur Institute in Paris. A team led by Ernest Fourneau and the Swiss-born Italian pharmacologist Daniel Bovet embarked on a systematic investigation of synthetic compounds to identify a substance that could block the actions of histamine. This research was predicated on the emerging concept of drug-receptor interactions, with the goal of finding a molecule that could competitively inhibit histamine at its then-uncharacterized receptor sites.

Early Breakthroughs: The Phenolic Ethers

The initial breakthrough came in 1933 when Fourneau and Bovet discovered that a synthetic benzodioxan derivative, piperoxan (compound 929 F), possessed antihistaminic properties. While too toxic for human use, this discovery provided the crucial proof-of-concept that synthetic histamine antagonists were achievable.

Subsequent work by Bovet and Anne-Marie Staub, published in 1937, further explored a series of phenolic ethers. Their research demonstrated that these compounds could protect guinea pigs from the lethal effects of histamine and histamine-induced bronchospasm. This pioneering work laid the direct groundwork for the development of more potent and less toxic derivatives.

Key Precursor Compounds

The progression from the initial toxic leads to a clinically viable drug involved the systematic modification of the chemical structure. The key milestones in this preclinical phase are summarized below.

| Compound ID | Chemical Name | Year of Discovery | Key Findings |

| 929 F (Piperoxan) | 2-(1-piperidylmethyl)-1,4-benzodioxan | 1933 | First synthetic compound with demonstrated antihistaminic activity. Protected guinea pigs from histamine-induced bronchospasm. Deemed too toxic for clinical use. |

| Phenolic Ethers | Various derivatives | 1937 | Further established the principle of histamine antagonism with synthetic compounds. Showed protective effects against lethal histamine doses in animal models. |

The Emergence of this compound (Antergan)

Building on the insights gained from the phenolic ethers, the research, now under the patronage of Rhône-Poulenc laboratories, shifted to a new class of compounds: the ethylenediamines. This chemical exploration led to the synthesis of N-phenyl-N-benzyl-N',N'-dimethylethylenediamine, which was assigned the code RP-2339.[1] This compound would soon be known as this compound and commercially named Antergan.

In 1942, the French allergist and immunologist Bernard Halpern conducted the first successful human trials of this compound, demonstrating its efficacy in providing symptomatic relief from allergic conditions.[2] This marked a pivotal moment in medical history: the introduction of the first clinically useful antihistamine.[1][3]

Experimental Protocols

In Vivo Antihistamine Activity Assessment (Guinea Pig Model)

The guinea pig was the primary animal model for assessing antihistaminic activity due to its high sensitivity to histamine.

-

Objective: To determine the ability of a test compound to prevent histamine-induced airway constriction.

-

Methodology:

-

Unanesthetized guinea pigs were placed in a chamber.

-

An aerosolized solution of histamine was introduced into the chamber, inducing bronchospasm and respiratory distress.

-

The time until the onset of convulsions or collapse was recorded.

-

In the treatment group, the test compound (e.g., this compound) was administered prior to histamine exposure.

-

The protective effect was quantified by the delay or prevention of the bronchospastic response.

-

-

Endpoint: Increased latency to, or complete prevention of, histamine-induced convulsions.

-

Objective: To assess the ability of a test compound to prevent mortality from a lethal dose of histamine.

-

Methodology:

-

A lethal dose of histamine was determined for a control group of guinea pigs.

-

The test compound was administered to the treatment group at various doses prior to the administration of the lethal histamine dose.

-

Survival was monitored over a set period.

-

-

Endpoint: Percentage of animals surviving the lethal histamine challenge.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the reaction of N-benzylaniline with 2-chloroethyldimethylamine.[1]

-

Reactants: N-benzylaniline, 2-chloroethyldimethylamine

-

Reaction Type: Nucleophilic substitution

-

General Procedure:

-

N-benzylaniline is reacted with 2-chloroethyldimethylamine in a suitable solvent.

-

A base is typically used to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is then purified, for example, by distillation under reduced pressure, to yield this compound.

-

Below is a logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Mechanism of Action: H1 Receptor Antagonism

This compound and other first-generation antihistamines exert their effects by acting as inverse agonists at the histamine H1 receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to the classic symptoms of an allergic reaction.

The H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, increased vascular permeability, and other inflammatory responses. This compound competitively blocks histamine from binding to the H1 receptor, thus inhibiting this signaling pathway.

Caption: H1 receptor signaling pathway and the inhibitory action of this compound.

Clinical Introduction and Legacy

The introduction of this compound (Antergan) in 1942 was a landmark event in medicine.[2] For the first time, physicians had a tool to effectively manage the symptoms of allergic rhinitis, urticaria, and other allergic conditions. Although it was soon followed by other first-generation antihistamines like mepyramine (Neoantergan) and diphenhydramine (Benadryl), this compound holds the distinction of being the first.[1]

The primary limitation of this compound and other first-generation antihistamines was their sedative side effects, caused by their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. This limitation spurred further research that eventually led to the development of the non-sedating second-generation antihistamines.

Conclusion

The historical development of this compound is a compelling example of rational drug discovery. From the initial hypothesis-driven search for a histamine antagonist to the systematic chemical modifications and rigorous preclinical testing, the story of this compound's creation laid the foundation for the entire field of antihistamine therapy. While it has been largely superseded by newer agents with improved side-effect profiles, the pioneering role of this compound in alleviating the burden of allergic diseases is undeniable. This technical guide serves as a testament to the scientific ingenuity that ushered in a new era of treatment for millions of allergy sufferers worldwide.

References

An In-depth Technical Guide to the Anticholinergic Properties and Off-Target Effects of Phenbenzamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenbenzamine, marketed as Antergan, holds a significant place in pharmaceutical history as the first clinically utilized antihistamine.[1] Introduced in the early 1940s, this ethylenediamine derivative provided a foundation for the development of subsequent generations of H1 receptor antagonists.[1] While its primary therapeutic action is the blockade of histamine H1 receptors, this compound is also recognized for its anticholinergic properties, a characteristic common among first-generation antihistamines.[1] This technical guide provides a comprehensive overview of the anticholinergic and off-target profile of this compound, with a focus on the underlying pharmacology and methodologies for its characterization. Given its historical context, specific quantitative binding data for this compound is notably scarce in contemporary literature. Therefore, this guide also serves to outline the modern experimental approaches that would be employed to fully elucidate its receptor interaction profile.

Introduction

This compound, a first-generation H1 antihistamine, was a pioneering therapeutic agent for allergic conditions.[1] Its clinical utility was, however, accompanied by sedative and anticholinergic side effects, which led to its replacement by newer agents.[1] Understanding the molecular pharmacology of this compound, particularly its interaction with muscarinic acetylcholine receptors, is crucial for comprehending the therapeutic and adverse effect profiles of early antihistamines. This guide delves into the anticholinergic nature of this compound, explores its potential off-target effects, and provides detailed experimental protocols and signaling pathway diagrams relevant to its pharmacological assessment.

Anticholinergic Properties of this compound

Context from Structurally Related Antihistamines

To provide a quantitative context for the likely anticholinergic potency of this compound, the following table summarizes the muscarinic receptor binding affinities (Ki values) for other first-generation antihistamines. It is important to note that these are not data for this compound itself but offer a comparative perspective.

| Antihistamine | Muscarinic Receptor Ki (nM) | Reference |

| Mequitazine | 5.0 | [2] |

| Cyproheptadine | 6.2 | [2] |

| Clemastine | 11 | [2] |

| Diphenylpyraline | 20 | [2] |

| Promethazine | 22 | [2] |

| Diphenhydramine | 280 | [2] |

| Mepyramine | 3,600 | [2] |

Table 1: Muscarinic Receptor Binding Affinities of Selected First-Generation Antihistamines. This table presents the inhibition constants (Ki) of various first-generation antihistamines for muscarinic receptors, providing a comparative framework for this compound's potential anticholinergic activity.

Off-Target Effects of this compound

Beyond its primary activity at histamine H1 receptors and its anticholinergic effects, the broader off-target profile of this compound is not well-documented with quantitative data. However, based on the pharmacology of other first-generation antihistamines and its chemical structure, potential interactions with other receptor systems can be hypothesized.

Adrenergic Receptors

Some first-generation antihistamines exhibit activity at α-adrenergic receptors, which can contribute to side effects such as orthostatic hypotension. While there is no specific data for this compound, its structural relative, phenoxybenzamine (a different compound), is a potent and irreversible antagonist of α-adrenergic receptors.[3][4] This does not imply the same activity for this compound, but it highlights a potential area for investigation.

Serotonin Receptors

Interactions with serotonin (5-HT) receptors are also observed with some antihistamines.[5] For instance, certain antihistamines can inhibit the reuptake of serotonin or act as antagonists at specific 5-HT receptor subtypes.[6] The PubChem database notes that this compound is classified as a serotonin antagonist, though specific binding data is not provided.[5]

Experimental Protocols

To quantitatively assess the anticholinergic properties and off-target effects of a compound like this compound, standardized in vitro pharmacological assays are employed.

Radioligand Binding Assay for Muscarinic Receptors

This assay directly measures the affinity of a test compound for a specific receptor subtype.

-

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

-

Materials:

-

Membrane preparations from cells expressing a single subtype of human muscarinic receptor (e.g., CHO or HEK293 cells).

-

Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Unlabeled competitor (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) are added to the membrane preparations.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

-

The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated from the competition curve.

-

The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 1: Workflow for a radioligand binding assay.

Functional Assay for Anticholinergic Activity

This assay measures the ability of a compound to inhibit the physiological response induced by a muscarinic agonist.

-

Objective: To determine the functional potency (e.g., pA2 value) of this compound as a muscarinic antagonist.

-

Model: Isolated tissue preparation sensitive to muscarinic stimulation (e.g., guinea pig ileum or trachea).

-

Materials:

-

Isolated tissue preparation.

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Muscarinic agonist (e.g., acetylcholine, carbachol).

-

This compound.

-

Isotonic transducer and data acquisition system.

-

-

Procedure:

-

The isolated tissue is mounted in the organ bath and allowed to equilibrate.

-

A cumulative concentration-response curve to the muscarinic agonist is generated to establish a baseline.

-

The tissue is washed and then incubated with a fixed concentration of this compound for a defined period.

-

A second concentration-response curve to the agonist is generated in the presence of this compound.

-

Steps 3 and 4 are repeated with increasing concentrations of this compound.

-

The rightward shift of the agonist concentration-response curve in the presence of this compound is used to calculate the pA2 value via a Schild plot analysis, which provides a measure of antagonist potency.

-

Signaling Pathways

Histamine H1 Receptor Signaling

This compound's primary therapeutic effect is the antagonism of the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Figure 2: Histamine H1 receptor signaling pathway.

Muscarinic Acetylcholine Receptor Signaling (M1, M3, M5 Subtypes)

The anticholinergic effects of this compound are mediated by the blockade of muscarinic receptors. The M1, M3, and M5 subtypes also primarily couple to Gq/11, leading to a similar downstream signaling cascade as the H1 receptor.

Figure 3: Gq-coupled muscarinic receptor signaling.

Muscarinic Acetylcholine Receptor Signaling (M2, M4 Subtypes)

The M2 and M4 muscarinic receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Figure 4: Gi-coupled muscarinic receptor signaling.

Conclusion

This compound, as the first clinically approved antihistamine, represents a cornerstone in the history of pharmacology. While its primary mechanism of action is well-established as H1 receptor antagonism, its anticholinergic properties are a significant aspect of its pharmacological profile, contributing to both therapeutic and adverse effects. The lack of specific quantitative data for this compound underscores the advancements in drug discovery and development, where comprehensive receptor profiling is now a standard practice. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the characterization of this compound and other compounds with potential anticholinergic and off-target activities. Further research, employing modern assay technologies, would be necessary to fully quantify the receptor interaction profile of this historically important molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenoxybenzamine partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C17H22N2 | CID 13751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antihistamine effect on synaptosomal uptake of serotonin, norepinephrine and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Phenbenzamine (Antergan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenbenzamine, historically known by its trade name Antergan, holds a significant place in medicinal chemistry as one of the first synthetic antihistamines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols, quantitative data, and structural visualizations are presented to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is a tertiary amine belonging to the ethylenediamine class of first-generation H1 antihistamines. Its chemical structure consists of a central ethylenediamine backbone with N,N-dimethyl, phenyl, and benzyl substituents.

IUPAC Name: N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine[1]

Chemical Formula: C₁₇H₂₂N₂[1]

Molecular Weight: 254.37 g/mol [1]

CAS Number: 961-71-7[1]

Synonyms: Antergan, Lergitin, Bridal, Dimetina, PM245, 2339 RP[1]

The structural formula of this compound is as follows:

Physicochemical Properties

This compound is a liquid at room temperature.[1] Its hydrochloride salt is a crystalline solid. A summary of its known physicochemical properties is presented in the table below.

| Property | Value | Salt Form | Reference |

| Molecular Weight | 254.37 g/mol | Free Base | [1] |

| 290.83 g/mol | Hydrochloride | [2] | |

| Physical State | Liquid | Free Base | [1] |

| Beige Crystals | Hydrochloride | [2] | |

| Boiling Point | 179-180 °C at 7 mmHg | Free Base | |

| Melting Point | 210-211 °C | Hydrochloride | [2] |

| Solubility | Soluble in DMSO | Free Base | [3] |

| 1 to 10 mg/mL in water at 20.5 °C | Hydrochloride | [2] | |

| pKa | Not available | Free Base | |

| pH (25 mg/mL solution) | 5.72 | Hydrochloride | [2] |

Synthesis of this compound

The primary and historically significant method for the synthesis of this compound is the N-alkylation of N-benzylaniline with 2-chloro-N,N-dimethylethylamine.[4]

Synthetic Pathway

The overall synthetic scheme is a nucleophilic substitution reaction where the secondary amine of N-benzylaniline acts as the nucleophile, displacing the chloride from 2-chloro-N,N-dimethylethylamine.

References

Pharmacological profile of Phenbenzamine as an ethylenediamine derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenbenzamine, an early entrant in the field of antihistamines, belongs to the ethylenediamine class. As a first-generation histamine H1 receptor antagonist, it competitively inhibits the effects of histamine at H1 receptors, thereby alleviating allergic symptoms. Its pharmacological profile is characteristic of older antihistamines, including notable sedative and anticholinergic properties. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, the associated signaling pathways, and relevant experimental methodologies for its characterization. Due to its early development, specific quantitative binding affinity data for this compound is not extensively available in publicly accessible literature. This document, therefore, focuses on the qualitative aspects of its pharmacology and provides generalized experimental frameworks applicable to its class of compounds.

Introduction

This compound, also known as Antergan, was one of the first antihistamines to be introduced for clinical use in the 1940s. It is a derivative of ethylenediamine, a chemical class that formed the basis for several early antihistaminic agents. As a first-generation H1 antagonist, this compound effectively competes with histamine for binding to H1 receptors on effector cells, thereby mitigating the symptoms of allergic reactions such as rhinitis, urticaria, and conjunctivitis. However, its clinical use has been largely superseded by second-generation antihistamines, which offer improved receptor selectivity and a more favorable side-effect profile, particularly with regard to central nervous system depression. Despite this, an understanding of the pharmacological profile of this compound remains relevant for historical context and for the study of first-generation antihistamines.

Chemical Structure

-

IUPAC Name: N-benzyl-N',N'-dimethyl-N-phenylethane-1,2-diamine

-

Chemical Formula: C17H22N2

-

Molecular Weight: 254.38 g/mol

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor. It binds to the H1 receptor without activating it, thereby preventing histamine from eliciting its characteristic effects on smooth muscle, vascular permeability, and sensory nerves. As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, leading to sedation and other central nervous system effects. Furthermore, it exhibits activity at other receptors, contributing to its side-effect profile.

Histamine H1 Receptor Antagonism

This compound acts as an inverse agonist at the H1 receptor, stabilizing the inactive conformation of the receptor and shifting the equilibrium away from the active state. This action inhibits the downstream signaling cascade initiated by histamine binding.

Off-Target Receptor Activity

First-generation ethylenediamine antihistamines, including this compound, are known to interact with other receptor systems, which accounts for some of their prominent side effects:

-

Muscarinic Receptors: Antagonism at muscarinic acetylcholine receptors contributes to anticholinergic effects such as dry mouth, blurred vision, urinary retention, and constipation.

-

Adrenergic Receptors: Some ethylenediamine derivatives may exhibit weak alpha-adrenergic blocking activity.

-

Serotonergic Receptors: Activity at serotonin receptors has also been reported for some first-generation antihistamines.

Quantitative Pharmacological Data

| Receptor Subtype | Radioligand | Test Compound | K_i_ (nM) | IC_50_ (nM) | Assay Type | Tissue/Cell Line | Reference |

| Histamine H1 | [³H]-Mepyramine | This compound | Not Available | Not Available | Radioligand Binding | Not Specified | N/A |

| Muscarinic M1 | [³H]-Pirenzepine | This compound | Not Available | Not Available | Radioligand Binding | Not Specified | N/A |

| Muscarinic M2 | [³H]-AF-DX 384 | This compound | Not Available | Not Available | Radioligand Binding | Not Specified | N/A |

| Muscarinic M3 | [³H]-4-DAMP | This compound | Not Available | Not Available | Radioligand Binding | Not Specified | N/A |

| Alpha-1 Adrenergic | [³H]-Prazosin | This compound | Not Available | Not Available | Radioligand Binding | Not Specified | N/A |

| Alpha-2 Adrenergic | [³H]-Rauwolscine | This compound | Not Available | Not Available | Radioligand Binding | Not Specified | N/A |

| Serotonin 5-HT_2A_ | [³H]-Ketanserin | This compound | Not Available | Not Available | Radioligand Binding | Not Specified | N/A |

Signaling Pathways

The primary signaling pathway affected by this compound is that of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins.

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profile of H1 antihistamines like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Membrane preparation from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mianserin).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of [³H]-Mepyramine and varying concentrations of this compound in the assay buffer.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2: General Workflow for a Competitive Radioligand Binding Assay.

In Vivo Model: Histamine-Induced Wheal and Flare Test

This is a classic in vivo method to assess the efficacy and duration of action of an antihistamine in humans.

Objective: To evaluate the ability of this compound to inhibit histamine-induced skin reactions.

Procedure:

-

Baseline Measurement: A sterile solution of histamine is administered intradermally or via skin prick on the forearm of a subject.

-

Wheal and Flare Measurement: The resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured at a specified time point (e.g., 15 minutes).

-

Drug Administration: The subject is administered a dose of this compound.

-

Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated.

-

Inhibition Calculation: The size of the wheal and flare post-dose is compared to the baseline measurements to determine the percentage of inhibition.

Conclusion

This compound, as a pioneering ethylenediamine antihistamine, laid the groundwork for the development of subsequent generations of H1 receptor antagonists. Its pharmacological profile is characterized by competitive antagonism at the H1 receptor, leading to the amelioration of allergic symptoms. Concurrently, its interaction with other receptor systems, a hallmark of first-generation antihistamines, results in a distinct side-effect profile, most notably sedation and anticholinergic effects. While specific quantitative binding data for this compound is scarce in modern literature, the principles of its mechanism of action and the experimental methodologies for its characterization remain fundamental to the field of pharmacology. This guide provides a comprehensive overview of the known pharmacological properties of this compound and a framework for its further investigation, should the need arise.

Phenbenzamine Hydrochloride: A Technical Overview of its Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenbenzamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class.[1] Historically significant as one of the earliest antihistamines developed, it competitively antagonizes histamine H1 receptors, thereby mitigating allergic responses.[1] This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound hydrochloride, crucial parameters for its research, formulation, and development.

Physicochemical Properties

This compound hydrochloride is a beige crystalline powder.[2][3] A summary of its key physicochemical properties is presented in Table 1. There are some discrepancies in the reported melting point values, which could be attributed to different experimental conditions or sample purity. The provided LogP value is a calculated prediction for the free base, this compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃ClN₂ | [2] |

| Molecular Weight | 290.83 g/mol | [4] |

| Appearance | Beige crystalline powder | [2][3] |

| Melting Point | 212 °C (in Ethanol) | [2] |

| 210-211 °C (410-412 °F) | [3] | |

| pH (25 mg/mL solution) | 5.72 | [3] |

| pKa | Data not available | |

| LogP (Predicted, free base) | 3.7 | [5] |

Solubility Profile

| Solvent | Solubility | Temperature | Source |

| Water | 1 - 10 mg/mL | 20.5 °C (68.9 °F) | [3] |

| Ethanol | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Data not available (free base is soluble) | [6] |

Mechanism of Action and Signaling Pathway

As a histamine H1 receptor antagonist, this compound blocks the effects of histamine, a key mediator in allergic and inflammatory responses. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory genes. By blocking the H1 receptor, this compound inhibits this entire cascade.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound hydrochloride, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound hydrochloride in a given solvent at a specific temperature.

Materials:

-

This compound hydrochloride

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the analytical method's linear range.

-

-

Quantification:

-

Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.

-

-

Data Analysis:

-

Calculate the solubility of this compound hydrochloride in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Conclusion

This technical guide provides a consolidated source of information on the physicochemical properties and solubility of this compound hydrochloride. While key data points have been presented, it is important to note the gaps in the publicly available literature, particularly concerning quantitative solubility in common organic solvents and an experimentally determined pKa value. The provided information on its mechanism of action and a general experimental protocol for solubility determination should serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound hydrochloride CAS#: 2045-52-5 [m.chemicalbook.com]

- 3. This compound hydrochloride | C17H23ClN2 | CID 24180706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C17H22N2 | CID 13751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

In Vitro Characterization of Phenbenzamine's Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenbenzamine, known by the brand name Antergan, holds a significant place in pharmacological history as the first clinically utilized antihistamine.[1] As a first-generation ethylenediamine H1-antihistamine, its primary mechanism of action is the blockade of the histamine H1 receptor. Like many first-generation antihistamines, this compound also exhibits notable anticholinergic properties, suggesting interaction with muscarinic acetylcholine receptors.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's receptor binding affinity, detailing its known receptor interactions. Due to the historical context of this compound's early development and its rapid replacement by newer agents, specific quantitative binding data (Kᵢ or IC₅₀ values) in publicly accessible literature is scarce.[1] Therefore, this guide also presents representative binding data for other first-generation antihistamines to provide a contextual understanding of the expected affinity profile. Furthermore, detailed experimental protocols for conducting in vitro binding assays and diagrams of relevant signaling pathways are provided to facilitate further research in this area.

This compound Receptor Binding Profile

| Receptor Target | This compound Interaction | Representative Kᵢ (nM) for other First-Generation Antihistamines | Drug (Reference) |

| Histamine H₁ | Antagonist | 3.5 | Norquetiapine |

| 83 | Diphenhydramine | ||

| Muscarinic M₁ | Antagonist | 39 | Norquetiapine |

| 137 | Diphenhydramine | ||

| Muscarinic M₂ | Antagonist | 373 | Diphenhydramine |

| Muscarinic M₃ | Antagonist | 23 | Norquetiapine |

| Muscarinic M₅ | Antagonist | 23 | Norquetiapine |

| α₁-Adrenergic | Possible Weak Antagonist | 95-144 | Norquetiapine |

| α₂-Adrenergic | Possible Weak Antagonist | 240-740 | Norquetiapine |

Note: The Kᵢ values are provided for context and represent the affinity of other first-generation antihistamines or related compounds. The actual binding affinities of this compound may vary.

Signaling Pathways

Understanding the signaling pathways associated with the receptors targeted by this compound is crucial for interpreting its pharmacological effects.

Histamine H₁ Receptor Signaling Pathway

The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 family of G-proteins. Upon histamine binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

α-Adrenergic Receptor Signaling Pathway

While direct evidence for high-affinity binding is lacking, some first-generation antihistamines exhibit weak interactions with α-adrenergic receptors. These are also GPCRs. α₁-adrenergic receptors couple to Gαq and follow a similar signaling cascade to H₁ receptors, leading to smooth muscle contraction. α₂-adrenergic receptors typically couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of a compound's binding affinity for histamine H₁ and muscarinic receptors using competitive radioligand binding assays.

General Cell Membrane Preparation

A consistent and high-quality source of receptor-expressing membranes is fundamental for reliable binding assay results.

Protocol:

-

Cell/Tissue Collection: Harvest cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with the human H₁ receptor) or dissect the desired tissue (e.g., guinea pig cerebellum for H₁ receptors).

-

Homogenization: Suspend the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Dounce or Polytron homogenizer.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold buffer. Repeat the high-speed centrifugation step.

-

Final Preparation: Discard the supernatant and resuspend the final membrane pellet in the desired assay buffer to a specific protein concentration.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay for Histamine H₁ Receptor

This assay determines the affinity of a test compound (e.g., this compound) for the H₁ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from cells expressing the histamine H₁ receptor.

-

Radioligand: [³H]-Pyrilamine (a commonly used H₁ antagonist radioligand).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM Mepyramine).

-

Test Compound: this compound, serially diluted.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

Protocol:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [³H]-Pyrilamine (at a concentration near its Kₔ), and membrane preparation.

-

Non-specific Binding: Non-specific binding control, [³H]-Pyrilamine, and membrane preparation.

-

Competition: Serial dilutions of this compound, [³H]-Pyrilamine, and membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is similar to the H₁ receptor assay but is adapted for muscarinic receptors.

Materials:

-

Membrane Preparation: Membranes from cells expressing a specific muscarinic receptor subtype (e.g., M₁, M₂, M₃) or from a tissue rich in muscarinic receptors (e.g., rat brain cortex).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).

-

Test Compound: this compound, serially diluted.

-

Filtration Apparatus and Scintillation Counter.

Protocol:

The procedure is analogous to the H₁ receptor binding assay, with the substitution of the appropriate radioligand and non-specific binding control for muscarinic receptors. The data analysis follows the same principles to determine the IC₅₀ and Kᵢ values of this compound for the specific muscarinic receptor subtype being investigated.

Conclusion

This compound, as the inaugural antihistamine, laid the groundwork for the development of a vast and crucial class of therapeutic agents. Its primary pharmacological action is the antagonism of the histamine H₁ receptor, with additional anticholinergic effects stemming from its interaction with muscarinic receptors. While specific quantitative binding data for this compound remains elusive in modern literature, a comprehensive understanding of its in vitro receptor binding profile can be inferred from its known pharmacological properties and by comparison with other first-generation antihistamines. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced receptor interactions of this compound and other novel compounds. Such studies are essential for a complete characterization of a drug's mechanism of action and for the development of more selective and efficacious therapeutics.

References

The Dawn of Allergy Relief: An In-depth Technical Guide to the Early Clinical Studies and Therapeutic Applications of Phenbenzamine

A pivotal moment in the history of medicine, the development of Phenbenzamine, marketed as Antergan, marked the first successful clinical application of a synthetic antihistamine. This guide provides a detailed exploration of the foundational research, early clinical investigations, and therapeutic uses of this pioneering ethylenediamine derivative, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins and impact.

This compound emerged from the groundbreaking work of French researchers at the Rhône-Poulenc laboratories in the early 1940s. Identified by its developmental code RP-2339, it was the first compound to demonstrate clinically useful antagonism of histamine, the key mediator of allergic reactions. This discovery opened a new era in the symptomatic treatment of allergic conditions, which until then had very limited therapeutic options.

Pharmacological Profile

This compound is a first-generation antihistamine belonging to the ethylenediamine class. Its primary mechanism of action is as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, this compound effectively blocks the actions of histamine, thereby preventing the cascade of events that lead to allergic symptoms.[1] This action reduces the activity of the NF-κB immune response transcription factor, further mitigating the inflammatory process.[1]

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to the characteristic side effect of sedation. It also possesses anticholinergic properties, contributing to other common side effects observed with this class of drugs.[2]

Early Clinical Investigations and Therapeutic Applications

The first successful human trials of this compound were conducted in 1942 by Bernard Halpern, demonstrating its efficacy in providing symptomatic relief from allergic manifestations.[3][4] Following these initial successes, this compound (Antergan) and its successor, mepyramine (Neo-Antergan), were investigated for the treatment of various allergic conditions, most notably urticaria (hives) and hay fever (allergic rhinitis).

Urticaria

Early clinical reports indicated that Neo-Antergan was effective in the treatment of urticaria. Case studies from 1945 and a report on 14 cases in 1947 pointed to its therapeutic benefit in managing the wheals and pruritus associated with this condition.[5][6]

Table 1: Summary of Early Clinical Observations of Neo-Antergan for Urticaria

| Study Reference | Year | Indication | Key Findings (Qualitative) |

| Duverne J. | 1945 | Chronic Urticaria | Successful treatment and cure reported in two cases.[5] |

| Unknown | 1947 | Urticaria | Report on 14 cases, suggesting therapeutic efficacy.[6] |

Note: Specific quantitative data such as patient numbers, dosage, and efficacy rates are not available in the accessible literature.

Hay Fever (Allergic Rhinitis)

A clinical evaluation of Neo-Antergan for the treatment of ragweed hay fever was published in 1948.[7] While the full text is not widely accessible, the publication suggests a therapeutic application for this common allergic condition.

Table 2: Summary of Early Clinical Observations of Neo-Antergan for Hay Fever

| Study Reference | Year | Indication | Key Findings (Qualitative) |

| Levin L, et al. | 1948 | Ragweed Hay Fever | Clinical evaluation performed, suggesting therapeutic use.[7] |

Note: Specific quantitative data such as patient numbers, dosage, and efficacy rates are not available in the accessible literature.

Experimental Protocols of Early Antihistamine Studies

The precise experimental protocols from the initial clinical studies on this compound are not detailed in the available literature. However, based on the practices of the time for allergy research, the methodologies likely involved the following key elements:

1. Patient Selection:

-

Inclusion of patients with a clear clinical history of seasonal or perennial allergic rhinitis (hay fever) or characteristic urticarial lesions.

-

Diagnosis would have been based on patient-reported symptoms and physical examination.

2. Intervention:

-

Oral administration of this compound (Antergan) or Neo-Antergan.

-

Dosages were likely determined empirically, with adjustments based on clinical response and tolerance.

3. Assessment of Efficacy:

-

Subjective Symptom Scores: Patients would have been asked to report the severity of their symptoms (e.g., sneezing, runny nose, itchy eyes for hay fever; number and intensity of wheals and itching for urticaria) before and after treatment.

-

Physician's Global Assessment: The treating physician would have made a qualitative assessment of the patient's improvement.

4. Assessment of Safety:

-

Recording of observed or patient-reported adverse effects, with a particular focus on sedation and anticholinergic effects like dry mouth.

Signaling Pathway

This compound, as a histamine H1 receptor inverse agonist, modulates intracellular signaling pathways upon binding to the receptor. The binding of this compound to the H1 receptor stabilizes its inactive state, preventing G-protein coupling and subsequent activation of downstream effectors. This leads to the inhibition of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a decrease in intracellular calcium levels and the inhibition of protein kinase C (PKC), leading to a reduction in the expression of pro-inflammatory genes regulated by transcription factors such as NF-κB.

Caption: Simplified signaling pathway of this compound as an H1 receptor inverse agonist.

Experimental Workflow

The preclinical and early clinical development of a first-in-class drug like this compound would have followed a logical, albeit less formalized by today's standards, workflow.

References

The Central Nervous System Profile of Phenbenzamine: An In-depth Technical Guide for Preclinical Research

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anticipated effects of phenbenzamine on the central nervous system (CNS) in preclinical models. This compound, marketed as Antergan, was the first antihistamine introduced for medical use in the early 1940s.[1][2] As a first-generation ethylenediamine H1-antihistamine, it possesses notable sedative and anticholinergic properties, primarily due to its ability to cross the blood-brain barrier.[1][3][4] Owing to its early development and rapid replacement by other antihistamines, specific preclinical data on this compound is scarce in modern literature.[1][2] This guide, therefore, extrapolates the expected preclinical CNS profile of this compound based on the well-documented effects of other first-generation antihistamines. It is intended for researchers, scientists, and drug development professionals. This document summarizes expected quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this class of compounds.

Introduction

This compound (N,N-dimethyl-N'-(phenylmethyl)-N'-phenyl-1,2-ethanediamine), also known as Antergan (RP-2339), is a historically significant compound as the first clinically utilized antihistamine.[1][2] Its mechanism of action is primarily antagonism of the histamine H1 receptor. As a first-generation antihistamine, it is characterized by its lipophilic nature, allowing it to readily penetrate the blood-brain barrier and exert effects on the central nervous system.[5][6] The most prominent of these CNS effects are sedation and cognitive impairment, which are hallmarks of this drug class.[5][6][7][8] Additionally, like many of its contemporaries, this compound exhibits anticholinergic (muscarinic receptor antagonist) activity, which contributes to its side-effect profile.[1][9][10]

Expected CNS Effects in Preclinical Models

The CNS effects of first-generation antihistamines are primarily driven by their antagonism of H1 receptors in the brain. Histamine in the CNS is a key neurotransmitter involved in promoting wakefulness and arousal. By blocking H1 receptors, these drugs reduce histaminergic neurotransmission, leading to sedation. Their anticholinergic activity can further contribute to cognitive and memory deficits.

Behavioral Effects

First-generation antihistamines are well-known for their sedative properties. In preclinical models, this typically manifests as a decrease in spontaneous locomotor activity.

Table 1: Expected Effects of this compound on Locomotor Activity in Rodents

| Parameter | Expected Outcome | Rationale |

| Total Distance Traveled | Decrease | H1 receptor antagonism in the CNS leads to sedation and reduced arousal. |

| Rearing Frequency | Decrease | Reduced exploratory behavior secondary to sedation. |

| Time Spent Immobile | Increase | Indicative of sedative and hypnotic effects. |

Note: This table represents expected outcomes for a typical first-generation antihistamine and is not based on specific experimental data for this compound.

The anticholinergic and antihistaminergic properties of first-generation antihistamines are associated with impairments in learning and memory.

Table 2: Expected Effects of this compound on Cognitive Function in Rodent Models

| Assay | Parameter | Expected Outcome | Rationale |

| Morris Water Maze | Increased latency to find the platform | Impaired spatial learning and memory due to anticholinergic effects. | |

| Fewer platform crossings in probe trial | Deficits in memory consolidation and retrieval. | ||

| Passive Avoidance | Decreased latency to enter the dark chamber | Amnesic effects, indicating impaired fear-associated memory. | |

| Y-Maze / T-Maze | Reduced spontaneous alternations | Deficits in working memory and spatial navigation. |

Note: This table represents expected outcomes for a typical first-generation antihistamine and is not based on specific experimental data for this compound.

While primarily sedating, the effects of first-generation antihistamines in models of anxiety and depression can be complex and are not their primary therapeutic indication.

Table 3: Expected Effects of this compound in Models of Anxiety and Depression

| Model | Parameter | Expected Outcome | Rationale |

| Elevated Plus Maze | Increased time in open arms | Anxiolytic-like effect, potentially confounded by sedation. | |

| Decreased number of entries to open arms | Reduced exploration due to sedation. | ||

| Forced Swim Test | Increased immobility time | May be misinterpreted as a pro-depressive effect, but likely due to sedation rather than despair.[11] |

Note: This table represents expected outcomes for a typical first-generation antihistamine and is not based on specific experimental data for this compound.

Neurochemical Effects

The primary neurochemical effect of this compound in the CNS is the blockade of histamine H1 receptors. Its anticholinergic properties indicate an interaction with muscarinic acetylcholine receptors. Effects on other neurotransmitter systems like dopamine and serotonin are less well-defined for this specific compound but have been reported for other first-generation antihistamines.

Table 4: Expected Neurochemical Profile of this compound in the CNS

| Neurotransmitter System | Receptor/Transporter | Expected Effect |

| Histaminergic | H1 Receptor | Antagonism |

| Cholinergic | Muscarinic Receptors | Antagonism |

| Dopaminergic | D2 Receptor | Possible weak interaction |

| Serotonergic | 5-HT Receptors/SERT | Possible weak interaction |

Note: This table represents the expected profile for a typical first-generation antihistamine and is not based on specific experimental data for this compound.

Electrophysiological Effects

Due to the lack of specific data for this compound, the expected electrophysiological effects are inferred from the known actions of first-generation antihistamines on neuronal activity.

Table 5: Expected Electrophysiological Effects of this compound in the CNS

| Brain Region | Expected Effect on Neuronal Firing | Mechanism |

| Tuberomammillary Nucleus (TMN) | Decreased histaminergic neuron activity | H1 receptor antagonism reduces the excitatory drive of these wake-promoting neurons. |

| Cortex | General decrease in neuronal excitability | Reduced arousal signals from the brainstem and hypothalamus. |

| Hippocampus | Altered synaptic plasticity (e.g., LTP) | Disruption of cholinergic and histaminergic modulation of synaptic function. |

Note: This table represents expected outcomes for a typical first-generation antihistamine and is not based on specific experimental data for this compound.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments that would be used to characterize the CNS effects of a compound like this compound.

Locomotor Activity Assay

-

Objective: To assess the sedative effects by measuring spontaneous movement.

-

Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Acclimatize mice to the testing room for at least 1 hour.

-

Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection.

-

After a 30-minute pre-treatment period, place each mouse in the center of the open field arena.

-

Record locomotor activity (total distance traveled, rearing frequency, and time spent immobile) for 30-60 minutes.

-

Analyze data using appropriate statistical methods (e.g., ANOVA).

-

Elevated Plus Maze (EPM)

-

Objective: To evaluate anxiety-like behavior and exploratory activity.[12][13][14][15]

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Animals: Male Wistar rats (250-300 g).

-

Procedure:

-

Acclimatize rats to the testing room for at least 1 hour.

-

Administer this compound (or vehicle control) i.p. 30 minutes before the test.

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the time spent in the open and closed arms, and the number of entries into each arm.

-

An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect. A decrease in the total number of arm entries suggests sedation.

-

Forced Swim Test (FST)

-

Objective: To assess behavioral despair, though results are often confounded by sedative effects for this class of drugs.[11][16][17][18][19]

-

Apparatus: A glass cylinder (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Pre-test (Day 1): Place each rat in the cylinder for 15 minutes.

-

Remove the rat, dry it, and return it to its home cage.

-

Test (Day 2): Administer this compound (or vehicle control) at specified time points before the test (e.g., 24, 5, and 1 hour).

-

Place the rat in the cylinder for 5 minutes.

-

Record the duration of immobility (floating with only minor movements to keep the head above water).

-

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

This compound acts as an antagonist at the H1 receptor, a G-protein coupled receptor (GPCR). In the CNS, the activation of H1 receptors by histamine typically leads to neuronal excitation. By blocking this receptor, this compound prevents these downstream effects.

Caption: Histamine H1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for Preclinical CNS Profiling

The following diagram illustrates a typical workflow for assessing the CNS effects of a compound like this compound in preclinical models.

Caption: A typical experimental workflow for preclinical CNS profiling.

Conclusion

This compound, as the first clinically used antihistamine, holds a significant place in pharmacological history. While specific preclinical data for this compound are limited, its classification as a first-generation ethylenediamine antihistamine allows for a well-grounded extrapolation of its CNS effects. It is expected to exhibit a preclinical profile characterized by sedation, reduced locomotor activity, and cognitive impairment, primarily through antagonism of central H1 and muscarinic receptors. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals interested in the preclinical evaluation of first-generation antihistamines and other compounds with similar mechanisms of action. Future research into historical archives may yet uncover specific preclinical data for this compound that could further refine our understanding of this pioneering therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 5. Sedative effects of antihistamines: safety, performance, learning, and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]

- 11. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psychogenics.com [psychogenics.com]

- 13. jetir.org [jetir.org]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. jddtonline.info [jddtonline.info]

- 16. mdpi.com [mdpi.com]

- 17. animal.research.wvu.edu [animal.research.wvu.edu]

- 18. lasa.co.uk [lasa.co.uk]

- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]

Investigating the Structure-Activity Relationship of Phenbenzamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals